molecular formula C46H40O2S4 B13141954 1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone CAS No. 83929-65-1

1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone

Cat. No.: B13141954
CAS No.: 83929-65-1
M. Wt: 753.1 g/mol
InChI Key: DHVCEFXXLLZDNV-UHFFFAOYSA-N
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Description

1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone is a complex organic compound with the molecular formula C34H32O2S2. This compound is characterized by the presence of multiple phenylthio groups attached to an anthraquinone core. Anthraquinones are known for their vibrant colors and are often used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone typically involves the reaction of anthraquinone derivatives with thiol compounds. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce anthracene derivatives.

Scientific Research Applications

1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone involves its interaction with various molecular targets and pathways. The phenylthio groups can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The anthraquinone core may also play a role in its biological activity by intercalating with DNA or generating reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(phenylthio)anthraquinone: Lacks the tert-butyl groups, which may affect its solubility and reactivity.

    1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of phenylthio groups, leading to different chemical properties and applications.

    2,6-Di-tert-butyl-1,4-benzoquinone: Similar in having tert-butyl groups but differs in the core structure, leading to different reactivity and applications.

Uniqueness

1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone is unique due to the presence of both tert-butyl and phenylthio groups, which confer specific chemical properties such as increased stability and solubility. These features make it particularly useful in various industrial and research applications.

Properties

CAS No.

83929-65-1

Molecular Formula

C46H40O2S4

Molecular Weight

753.1 g/mol

IUPAC Name

1,5-bis[(4-tert-butylphenyl)sulfanyl]-4,8-bis(phenylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C46H40O2S4/c1-45(2,3)29-17-21-33(22-18-29)51-37-27-25-35(49-31-13-9-7-10-14-31)39-41(37)43(47)40-36(50-32-15-11-8-12-16-32)26-28-38(42(40)44(39)48)52-34-23-19-30(20-24-34)46(4,5)6/h7-28H,1-6H3

InChI Key

DHVCEFXXLLZDNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=C(C=C7)C(C)(C)C

Origin of Product

United States

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